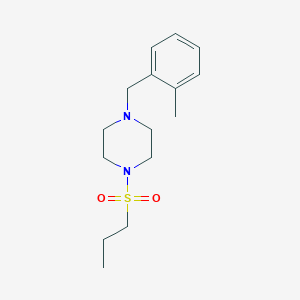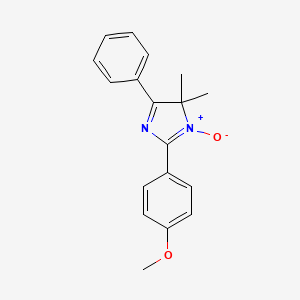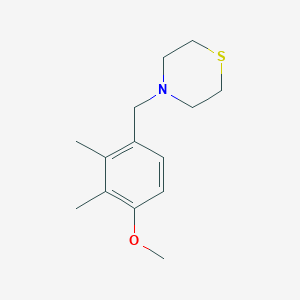
4-(4-methoxy-2,3-dimethylbenzyl)thiomorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-methoxy-2,3-dimethylbenzyl)thiomorpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This molecule is a thiomorpholine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
作用机制
The exact mechanism of action of 4-(4-methoxy-2,3-dimethylbenzyl)thiomorpholine is not fully understood. However, it has been suggested that its antitumor activity may be due to its ability to inhibit the growth and proliferation of cancer cells by inducing apoptosis. It has also been shown to inhibit the activity of certain enzymes, which may contribute to its antifungal and antibacterial properties.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-methoxy-2,3-dimethylbenzyl)thiomorpholine has various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its antitumor activity. It has also been shown to inhibit the growth of certain fungi and bacteria, suggesting its potential as an antibiotic. Additionally, it has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using 4-(4-methoxy-2,3-dimethylbenzyl)thiomorpholine in lab experiments is its potential as a starting material for the synthesis of various antitumor agents. Additionally, its antifungal and antibacterial properties make it a potential candidate for the development of new antibiotics. However, one limitation is that its exact mechanism of action is not fully understood, which may hinder its further development as a therapeutic agent.
未来方向
There are several future directions for research on 4-(4-methoxy-2,3-dimethylbenzyl)thiomorpholine. One direction is to further investigate its mechanism of action, which may help to identify new targets for the development of therapeutic agents. Another direction is to explore its potential as an antibiotic, particularly in the development of new drugs to combat antibiotic-resistant bacteria. Additionally, further research is needed to determine its potential as a treatment for inflammatory diseases.
合成方法
4-(4-methoxy-2,3-dimethylbenzyl)thiomorpholine can be synthesized using different methods, including the reaction of 4-methoxy-2,3-dimethylbenzyl chloride with thiomorpholine in the presence of a base. Another method involves the reaction of 4-methoxy-2,3-dimethylbenzylamine with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbamate. This dithiocarbamate can then be reacted with epichlorohydrin to produce 4-(4-methoxy-2,3-dimethylbenzyl)thiomorpholine.
科学研究应用
4-(4-methoxy-2,3-dimethylbenzyl)thiomorpholine has been extensively studied for its potential applications in the field of medicine. It has been shown to have antitumor activity, and it has been used as a starting material for the synthesis of various antitumor agents. Additionally, it has been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
4-[(4-methoxy-2,3-dimethylphenyl)methyl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c1-11-12(2)14(16-3)5-4-13(11)10-15-6-8-17-9-7-15/h4-5H,6-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQARVNBQOOPZMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198599 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(4-Methoxy-2,3-dimethylbenzyl)thiomorpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1-{1-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}ethyl)morpholine](/img/structure/B5688498.png)
![1-[1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5688506.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-(dimethylamino)-N-methyl-2-(2-methylphenyl)acetamide](/img/structure/B5688507.png)
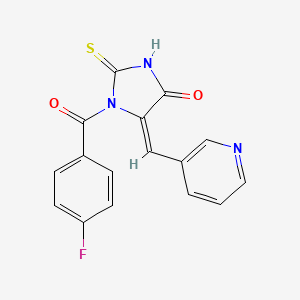
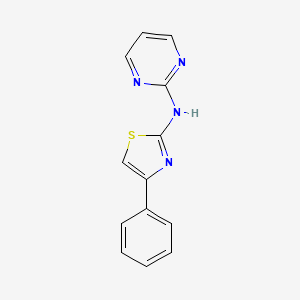
![3-{1-[(6-methyl-4-oxo-4H-pyran-2-yl)carbonyl]piperidin-4-yl}-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B5688536.png)
![(1S*,5R*)-6-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5688557.png)
![2-methyl-N-[3-(trifluoromethyl)phenyl]-3-furamide](/img/structure/B5688569.png)

![ethyl 2-{[2-(acetyloxy)benzoyl]amino}benzoate](/img/structure/B5688589.png)
![9-[(3-methyl-1H-1,2,4-triazol-5-yl)acetyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5688605.png)
![N,N-dimethyl-1-(4-methylphenyl)-2-oxo-2-[4-(3-pyridinyloxy)-1-piperidinyl]ethanamine](/img/structure/B5688612.png)
